molecular formula C7H14N2O B3189667 2-Aminocyclohexanecarboxamide CAS No. 34126-95-9

2-Aminocyclohexanecarboxamide

Cat. No. B3189667
CAS RN: 34126-95-9
M. Wt: 142.2 g/mol
InChI Key: DXNKJRKPVQVDJW-UHFFFAOYSA-N
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Description

2-Aminocyclohexanecarboxamide is a chemical compound with the molecular formula C7H14N2O . It is also known as cis-2-aminocyclohexanecarboxamide hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with an amine (-NH2) and a carboxamide (-CONH2) functional group . The molecular weight of this compound is 142.199 Da .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the amine and carboxamide functional groups .

Mechanism of Action

The mechanism of action of 2-Aminocyclohexanecarboxamide is not specified in the search results. The mechanism of action for a compound typically depends on its intended use, particularly in biological or pharmaceutical applications .

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-aminocyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNKJRKPVQVDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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